Isoxazolo[5,4-c]pyridazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-c]pyridazin-3-amine |
InChI |
InChI=1S/C5H4N4O/c6-4-3-1-2-7-8-5(3)10-9-4/h1-2H,(H2,6,9) |
InChI Key |
VKKRXSDGMVYPOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=C1C(=NO2)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Novel Synthetic Approaches to the Isoxazolo[5,4-c]pyridazine Core
The construction of the isoxazolo[5,4-c]pyridazine ring system can be achieved through various synthetic strategies, primarily involving cyclization reactions and, more broadly, the principles of multicomponent reactions for the formation of the constituent isoxazole (B147169) ring.
Cyclization Reactions for Isoxazolo[5,4-c]pyridazine Formation
The formation of the isoxazolo[5,4-c]pyridazine core often relies on intramolecular cyclization reactions. One common approach involves the construction of a pyridazine (B1198779) ring onto a pre-existing isoxazole. For instance, derivatives of isoxazolo[5,4-b]pyridines can be synthesized through the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, catalyzed by silver salts and a phosphoric acid. researchgate.net This method allows for the divergent synthesis of isoxazolo[5,4-b]pyridine-α-carboxylates and isoxazolo[5,4-b]pyridine-γ-carboxylates. researchgate.net
Another strategy involves the cyclization of functionalized isoxazoles. For example, ethyl 6-hydroxyisoxazolo[5,4-b]pyridine-4-carboxylates can be obtained from the cyclization of (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates in the presence of sodium ethoxide. researchgate.net Similarly, isoxazolo[4,5-b]pyridines have been synthesized from 2-chloro-3-nitropyridines through an intramolecular nucleophilic substitution of the nitro group. beilstein-journals.org
The synthesis of the isomeric isoxazolo[4,5-d]pyridazin-4(5H)-one system has been achieved, which can serve as a scaffold for further derivatization. nih.gov Additionally, 5,6-dihydro- nih.govscielo.brmdpi.comoxadiazolo[3,4-d]pyridazine-4,7-dione, a precursor to dihalo- nih.govscielo.brmdpi.comoxadiazolo[3,4-d]pyridazines, is formed through the cyclization of 1,2,5-oxadiazole-3,4-dicarbohydrazide in hydrochloric acid. mdpi.com
Multicomponent Reaction Strategies for Isoxazole Derivatives
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like isoxazole derivatives, which are key precursors to the target scaffold. A one-pot, three-component reaction between a substituted aldehyde, methyl acetoacetate, and hydroxylamine (B1172632) hydrochloride can yield isoxazole derivatives. nih.govresearchgate.net This reaction has been successfully carried out using natural acid catalysts found in fruit juices, highlighting a green chemistry approach. nih.govresearchgate.net
Another MCR involves the reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine (B178648) hydrate (B1144303) to form 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za Furthermore, isoxazole-bridged indole (B1671886) C-glycoside hybrids have been synthesized from α,β-unsaturated ketone derivatives of β-D-glycopyranosyl-propan-2-one reacting with hydroxylamine hydrochloride under microwave irradiation. nih.gov These MCR strategies demonstrate the versatility and efficiency of building the foundational isoxazole ring, which can then be further elaborated to the desired isoxazolo[5,4-c]pyridazine system.
Retrosynthetic Analysis of Isoxazolo[5,4-c]pyridazin-3-amine
A retrosynthetic analysis of this compound reveals several potential disconnection points, primarily guided by the synthetic methodologies discussed.
Disconnecting the Pyridazine Ring:
A primary retrosynthetic disconnection involves breaking the bonds of the pyridazine ring. This leads back to a functionalized isoxazole precursor. For the isoxazolo[5,4-b]pyridine (B12869864) system, this would involve a disconnection to a 5-aminoisoxazole and a suitable four-carbon synthon, such as a β,γ-alkynyl-α-imino ester. researchgate.net
Disconnecting the Isoxazole Ring:
Alternatively, the isoxazole ring can be disconnected. This common strategy for isoxazole synthesis points to a 1,3-dicarbonyl compound and hydroxylamine. mdpi.com For the target molecule, this would suggest a precursor containing a pyridazine ring with a 1,3-dicarbonyl moiety, which upon reaction with hydroxylamine would form the fused isoxazole.
A further disconnection of the pyridazine ring itself, in a three-component reaction fashion, would lead to simpler starting materials like an arylglyoxal, malononitrile, and hydrazine hydrate. scielo.org.za This highlights a convergent synthetic strategy where the pyridazine ring is constructed first, followed by the isoxazole ring formation.
The choice of synthetic direction would depend on the availability of starting materials and the desired substitution pattern on the final molecule.
Chemical Modifications and Derivatization of the Isoxazolo[5,4-c]pyridazine Scaffold
The isoxazolo[5,4-c]pyridazine scaffold can be chemically modified at various positions to explore structure-activity relationships and develop new compounds with desired properties.
Introduction of Substituents at Key Positions
The amino group at the 3-position of the isoxazolo[5,4-b]pyridine ring is a key handle for derivatization. It can react with acid halides and substituted aromatic aldehydes to form the corresponding amides and Schiff bases. nih.gov For example, reaction with chloroacetyl chloride yields 3-chloroacetylaminoisoxazolo[5,4-b]pyridine, which can be further reacted with secondary amines to introduce various aminoacetylamino groups. nih.gov
Substituents can also be introduced on the pyridazine portion of the scaffold. In the synthesis of isoxazolo[5,4-d]pyrimidines, various amines can be introduced at the C4 position. nih.govnih.gov For instance, isobutylamine (B53898) and 3-methylpiperidine (B147322) have been successfully incorporated. nih.gov Furthermore, aryl groups, such as a 4-fluorophenyl group, can be introduced at the C3 position of the isoxazolo[5,4-d]pyrimidine (B13100350) scaffold. nih.gov
The following table summarizes some of the reported substitutions on related isoxazolopyridine and isoxazolopyrimidine scaffolds:
| Scaffold | Position of Substitution | Type of Substituent | Reference |
| Isoxazolo[5,4-b]pyridine | 3-amino | Amides, Schiff bases | nih.gov |
| Isoxazolo[5,4-b]pyridine | 3-amino | Pyrrolidinone | nih.gov |
| Isoxazolo[5,4-b]pyridine | 3-amino | Aminoacetylamino groups | nih.gov |
| Isoxazolo[5,4-d]pyrimidine | C4 | Isobutylamine, 3-methylpiperidine | nih.gov |
| Isoxazolo[5,4-d]pyrimidine | C3 | 4-Fluorophenyl | nih.gov |
| Isoxazolo[4,5-d]pyridazin-4(5H)-one | - | 1,3,4-Thiadiazole, 1,2,4-triazole-5-thione | nih.gov |
Ring System Reactivity and Transformations
The isoxazolo[5,4-c]pyridazine ring system exhibits reactivity that allows for further chemical transformations. For instance, 3-chloroacetylaminoisoxazolo[5,4-b]pyridine can undergo cyclization of a side chain, as seen with 4-chlorobutyroamide IX cyclizing to form 3-(pyrrolidinon-1-yl)isoxazolo[5,4-b]pyridine. nih.gov
A notable transformation is the base-promoted Boulton–Katritzky rearrangement observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which rearrange to 3-hydroxy-2-(2-aryl nih.govscielo.brresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.org This indicates that the isoxazole ring within the fused system can be susceptible to rearrangement under certain conditions.
Catalytic Approaches in Isoxazolo[5,4-c]pyridazine Synthesis
Detailed investigations into the catalytic synthesis of the specific isomer, isoxazolo[5,4-c]pyridazine, and its derivatives, including the key intermediate this compound, are limited in the current scientific literature. Research has more prominently focused on the synthesis of related isomers such as isoxazolo[5,4-b]pyridines, isoxazolo[4,5-b]pyridines, and isoxazolo[4,5-d]pyridazines. These studies often employ transition metal catalysts, particularly palladium, to facilitate cross-coupling reactions that are crucial for the formation of the fused ring systems.
For instance, the synthesis of various isoxazolopyridines has been achieved through palladium-catalyzed reactions like Suzuki and Sonogashira couplings. These methods are instrumental in constructing the carbon-carbon and carbon-heteroatom bonds necessary to build the bicyclic framework. Furthermore, other catalytic systems involving silver salts and gold(I) catalysts have been successfully utilized in the synthesis of isoxazole-containing fused heterocycles through intramolecular cyclization reactions. researchgate.net
While direct catalytic routes to isoxazolo[5,4-c]pyridazines are not extensively documented, one study has alluded to the synthesis of isoxazolo[4,5-c]pyridazine derivatives as part of a broader investigation into fused isoxazole systems. researchgate.net This suggests the potential for applying similar catalytic principles to the synthesis of the [5,4-c] isomer.
The development of green and efficient catalytic methods is a significant trend in organic synthesis. The use of novel catalysts such as graphitic carbon nitride (g-C3N4) nanocomposites has been reported for the synthesis of isoxazol-5-one derivatives, highlighting a move towards more sustainable and environmentally friendly approaches. nih.gov Although not directly applied to isoxazolo[5,4-c]pyridazines, these advancements in catalysis offer promising avenues for future research in the synthesis of this and other complex heterocyclic structures.
Further research is necessary to establish dedicated catalytic methodologies for the efficient and selective synthesis of this compound and its derivatives. The exploration of various catalytic systems, including but not limited to palladium, copper, and other transition metals, as well as organocatalysts and nanocatalysts, will be crucial in unlocking the full potential of this promising heterocyclic scaffold.
Advanced Structural Characterization and Analysis
Spectroscopic Elucidation of Isoxazolo[5,4-c]pyridazin-3-amine Derivatives
Spectroscopic methods are fundamental tools for the initial characterization and structural confirmation of newly synthesized isoxazolo[5,4-c]pyridazine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecular skeleton and the position of substituents. nih.gov
In the context of isoxazolo[5,4-c]pyridazine derivatives, ¹H NMR spectra reveal characteristic signals for the protons on the fused heterocyclic system. For instance, the protons on the pyridazine (B1198779) ring typically appear as doublets, with their specific chemical shifts and coupling constants being indicative of their relative positions. The amino group protons of the parent compound, this compound, would be expected to appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of all carbon atoms in the molecule, including the quaternary carbons of the fused ring system that are not directly bonded to protons. nih.gov The chemical shifts of the carbon atoms in the isoxazole (B147169) and pyridazine rings are particularly diagnostic. For example, the carbon atom of the C=N bond in the isoxazole ring and the carbons of the pyridazine ring will have distinct chemical shifts that confirm the fused ring structure. ipb.pt The complete assignment of all hydrogen, carbon, and even nitrogen NMR signals has been reported for some related isoxazolo[3,4-d]pyridazin-7(6H)-ones, providing a valuable reference for the structural characterization of similar compounds. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Isoxazolo[5,4-c]pyridazine Derivative
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-4 | 8.5 - 9.0 (d) | - |
| H-5 | 7.5 - 8.0 (d) | - |
| -NH₂ | 5.0 - 6.0 (br s) | - |
| C-3 | - | 155 - 165 |
| C-3a | - | 140 - 150 |
| C-4 | - | 145 - 155 |
| C-5 | - | 120 - 130 |
| C-7a | - | 150 - 160 |
Note: The chemical shift ranges are approximate and can vary depending on the specific substituents and the solvent used.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. rjpbcs.com For this compound and its derivatives, the IR spectrum provides key vibrational information that confirms the presence of the amine group and the heterocyclic rings. nih.gov
The N-H stretching vibrations of the primary amine group in this compound are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the isoxazole ring and the C=C and C=N stretching vibrations of the pyridazine ring will give rise to characteristic absorption bands in the fingerprint region (1400-1650 cm⁻¹). The C-O stretching vibration within the isoxazole ring is also a key diagnostic peak. rjpbcs.com The presence and position of these bands can confirm the successful formation of the fused heterocyclic system. For substituted derivatives, the IR spectrum will also show characteristic bands for the respective functional groups, such as C=O stretching for amide or ester derivatives, or C-H stretching for alkyl or aryl substituents. nih.govmdpi.com
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 (two bands) |
| C=N (Isxazole/Pyridazine) | Stretching | 1600 - 1650 |
| C=C (Pyridazine) | Stretching | 1450 - 1600 |
| C-O (Isoxazole) | Stretching | 1000 - 1200 |
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. nih.govrjpbcs.com For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition. rsc.org
The mass spectrum of the parent compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. uni.lu The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Characteristic fragmentation pathways for fused heterocyclic systems often involve the loss of small, stable molecules. For this compound, potential fragmentation could involve the loss of HCN, N₂, or CO, leading to the formation of diagnostic fragment ions. nih.govnih.gov The analysis of these fragmentation patterns can help to confirm the connectivity of the fused ring system.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |
| [M+H]⁺ | 136.05 | Protonated molecular ion |
| [M]⁺ | 135.04 | Molecular ion |
| Fragment 1 | Varies | Loss of N₂ |
| Fragment 2 | Varies | Loss of HCN |
| Fragment 3 | Varies | Loss of CO |
X-ray Crystallography of Isoxazolo[5,4-c]pyridazine Derivatives
While spectroscopic methods provide invaluable information about molecular structure, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. nih.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. researchgate.net
Single-crystal X-ray diffraction analysis of suitable crystals of isoxazolo[5,4-c]pyridazine derivatives can reveal their precise molecular conformation. nih.gov This includes the planarity of the fused ring system and the orientation of any substituents. For example, in a related pyridazine derivative, the benzene (B151609) and pyridazine rings were found to be twisted with respect to each other. nih.gov
Furthermore, X-ray crystallography provides detailed insights into the intermolecular interactions that govern the packing of molecules in the crystal lattice. mdpi.com These interactions can include hydrogen bonds, π-π stacking, and van der Waals forces. For this compound, the primary amine group is expected to be a key participant in hydrogen bonding, potentially forming dimers or extended networks in the solid state. For instance, in the crystal structure of 4-(4-methyl-benz-yl)-6-phenyl-pyridazin-3(2H)-one, pairs of N-H⋯O hydrogen bonds link the molecules into inversion dimers. nih.gov The study of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal packing. nih.gov By mapping the electron distribution around a molecule, it provides a graphical representation of the close contacts between neighboring molecules. The Hirshfeld surface is colored to indicate the types of intermolecular interactions and their relative strengths.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the electron density) of many-body systems, such as atoms and molecules. It is a common approach to predict the optimized geometry, electronic properties, and thermodynamic stability of a molecule. For Isoxazolo[5,4-c]pyridazin-3-amine, DFT calculations would provide a foundational understanding of its intrinsic chemical nature. Calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311+G(d,p), to ensure accuracy.
Frontier Molecular Orbital (FMO) theory is a critical component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. FMO analysis for this compound would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data is hypothetical and for illustrative purposes only, as no published values exist for this compound.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative electrostatic potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential. An MEP map of this compound would highlight the electron-rich nitrogen and oxygen atoms and any electron-deficient hydrogen atoms, providing clues about potential hydrogen bonding sites.
Molecular Docking Studies on Pharmacological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a cornerstone of structure-based drug design, used to predict the binding mode and affinity of a small molecule to a specific protein target. For this compound, docking studies would be essential to screen for potential protein targets and to understand the structural basis of its activity.
Docking algorithms calculate a scoring function, often expressed as a binding affinity (e.g., in kcal/mol), to estimate the strength of the ligand-receptor interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These studies would predict whether this compound could effectively bind to the active site of a pharmacological target, such as a protein kinase or a caspase, which are common targets for related heterocyclic compounds. The analysis would also detail the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Table 2: Illustrative Molecular Docking Results (Note: The following data is hypothetical and for illustrative purposes only.)
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
| Protein Kinase X | -8.2 | Hydrogen bond, Pi-Alkyl |
| Caspase-Y | -7.5 | Hydrogen bond, Hydrophobic |
A crucial output of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. This information is vital for understanding the mechanism of action and for designing more potent and selective analogues. For this compound, this analysis would reveal which residues form critical hydrogen bonds or other interactions, providing a roadmap for future chemical modifications to enhance binding.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. An MD simulation of this compound bound to a protein target would assess the stability of the predicted binding pose, calculating metrics like the root-mean-square deviation (RMSD) to see how much the ligand's position changes over the simulation time (e.g., 100 nanoseconds). This confirms whether the interactions identified in docking are maintained in a more realistic, dynamic environment.
In Silico Pharmacokinetic Parameter Prediction and Drug-Likeness Assessment
In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. These computational predictions help to identify compounds with potentially favorable pharmacokinetic profiles and to flag liabilities, thereby streamlining the selection of candidates for synthesis and further experimental testing. For the Isoxazolo[5,4-c]pyridazine scaffold, these studies are crucial for evaluating its potential as a viable drug core.
The assessment of "drug-likeness" is a key component of this computational evaluation. It often involves the use of established guidelines like Lipinski's Rule of Five, which sets criteria for molecular properties that are associated with good oral bioavailability in humans. These rules consider parameters such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). For a related analog, 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine, an in silico ADME investigation revealed compliance with these rules, suggesting good drug-like characteristics. mdpi.com Specifically, the analysis showed a molecular weight under 500, a calculated logP (MLogP) under 4.15, and acceptable numbers of hydrogen bond donors and acceptors. mdpi.com Such compounds are predicted to have a high probability of good gastrointestinal absorption. mdpi.com The bioavailability radar for this analog, which maps properties like lipophilicity, size, polarity, solubility, flexibility, and saturation, further supported its potential for oral bioavailability. mdpi.com
Table 1: Predicted Physicochemical Properties for Drug-Likeness (Based on a Pyrazolo[3,4-c]pyridazine Analog)
| Parameter | Predicted Value/Range | Guideline (e.g., Lipinski's Rule) |
|---|---|---|
| Molecular Weight (MW) | ≤ 500 | < 500 |
| MLogP | ≤ 4.15 | ≤ 5 |
| Hydrogen Bond Donors (HBD) | ≤ 5 | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | ≤ 140 Ų |
| Number of Rotatable Bonds | ≤ 10 | ≤ 10 |
Ligand efficiency (LE) and lipophilicity are critical metrics for optimizing hit and lead compounds. LE relates the binding affinity of a molecule to its size (typically the number of heavy atoms), providing a measure of binding potency per atom. This helps chemists to focus on modifications that provide the most significant binding contribution for the smallest increase in molecular size.
Table 2: Key Ligand Efficiency Metrics in Drug Discovery
| Metric | Definition | Desirable Value |
|---|---|---|
| Ligand Efficiency (LE) | (Binding Energy) / (Heavy Atom Count) | > 0.3 |
| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | > 5 |
Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt and their relative energies. Understanding the preferred conformation of a ligand is essential for rational drug design, as it dictates how the molecule fits into a protein's binding site. The bioactive conformation, which is the shape the molecule adopts upon binding, may be a higher-energy state compared to its most stable form in solution.
Computational methods are used to explore the conformational space and generate energy landscapes, which map the energy of the molecule as a function of its rotatable bonds. For related pyridazine (B1198779) derivatives, conformational studies have been performed using semi-empirical calculations and NMR measurements to understand the energy barriers of rotation around amide bonds and the preferred ring conformations. researchgate.net In the context of KRAS inhibitors, in silico conformational analysis of isoxazole-containing compounds was used to design rigid analogs with improved potency by ensuring the exit vector of the molecule matched the target's subpockets. acs.orgacs.org For this compound, such analyses would be critical to understand how substituents on the fused ring system orient themselves and how this affects potential interactions with a biological target. Molecular dynamics simulations can further assess the stability of proposed binding modes and rationalize structure-activity relationships, as demonstrated in studies of other heterocyclic inhibitors. researchgate.net
Structure Activity Relationship Sar and Medicinal Chemistry Optimization
Design Principles for Isoxazolo[5,4-c]pyridazin-3-amine Analogues
The design of analogues based on the this compound core is rooted in established medicinal chemistry strategies, including bioisosteric replacement and scaffold hopping. nih.govresearchgate.netnih.gov Bioisosterism involves substituting functional groups with others that possess similar physical or chemical properties, with the goal of modulating the compound's biological activity. nih.govresearchgate.net This technique is instrumental in fine-tuning the potency and pharmacokinetic profile of a molecule. researchgate.net
Scaffold hopping, a more drastic modification, entails replacing the central heterocyclic framework with a structurally different core that maintains a similar spatial arrangement of key interacting groups. nih.govresearchgate.net This approach can lead to the discovery of novel chemical series with improved properties or a different intellectual property landscape. nih.gov For the isoxazolo[5,4-c]pyridazine system, this could involve replacing the fused isoxazole-pyridazine rings with other bicyclic or even monocyclic systems that mimic its key pharmacophoric features.
A key consideration in the design of new analogues is the potential for interactions with biological targets. For instance, in the related oxazolo[5,4-d]pyrimidine (B1261902) system, the methine group at position C(5) can act as a hydrogen bond donor, interacting with key amino acid residues like Asp1046 in the active site of receptors such as VEGFR-2. mdpi.com Similarly, substituents at various positions can engage in van der Waals and other hydrophobic interactions within allosteric pockets. mdpi.com These principles are directly applicable to the design of this compound derivatives, where strategic placement of substituents can optimize target binding.
Impact of Substituent Variations on Biological Activity
The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the heterocyclic core.
Modifications to the pyridazine (B1198779) portion of the isoxazolo[5,4-c]pyridazine scaffold can significantly influence biological activity. In related heterocyclic systems like oxazolo[5,4-d]pyrimidines, the introduction of various substituents at equivalent positions has been shown to modulate cytotoxic activity. For example, in a series of oxazolo[5,4-d]pyrimidine derivatives, aliphatic amino chains at position 7 were found to be crucial for activity. mdpi.com Specifically, a 3-(N,N-dimethylamino)propyl substituent resulted in the most potent compound against the HT29 colon cancer cell line. mdpi.com Conversely, short aliphatic substituents (one to three carbons) and those with a terminal hydroxyl group led to a decrease or loss of activity. mdpi.com
Furthermore, in a study of nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors, hydrophobic substitutions at the R1 position, such as methylcyclopropane (B1196493) and methylcyclobutane, were inferred to be favorable for ligand binding. researchgate.net These findings suggest that the pyridazine moiety of the isoxazolo[5,4-c]pyridazine core is a key site for modification to enhance biological effects, with a focus on optimizing hydrophobic and hydrogen bonding interactions.
The 3-amino group of this compound is a critical functional group that can be derivatized to modulate biological activity. In a study on pyridazin-3-one derivatives, the introduction of different 1-(2-acetyl)-4-substitutedthiosemicarbazide side chains at position 2 of the pyridazinone core, followed by cyclization, aimed to establish a comprehensive structure-activity relationship. nih.gov This highlights the importance of the amino group as a handle for introducing diverse chemical functionalities.
Furthermore, research on 7-amino-oxazolo[5,4-d]pyrimidine derivatives demonstrated that the amino group at position 7 is a key attachment point for various aliphatic-amino chains, which significantly influenced the immunological and anticancer activities of the compounds. researchgate.net These examples underscore the potential of derivatizing the amino group in the this compound series to fine-tune biological properties.
Scaffold Hopping and Bioisosteric Replacements in the Isoxazole-Pyridazine Framework
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved drug-like properties. nih.gov In the context of the isoxazole-pyridazine framework, these approaches can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles.
Bioisosteric replacement involves substituting parts of the molecule with other groups that have similar biological effects. researchgate.net For the isoxazole-pyridazine core, this could involve replacing the isoxazole (B147169) ring with other five-membered heterocycles like oxadiazole, thiadiazole, or triazole, or replacing the pyridazine ring with other six-membered nitrogen-containing rings like pyrimidine (B1678525) or pyrazine. For instance, oxazolo[5,4-d]pyrimidine and isothiazolo[5,4-d]pyrimidine (B13094116) systems have been explored as alternatives to purine (B94841) scaffolds. mdpi.com
Scaffold hopping takes this a step further by replacing the entire bicyclic core with a different scaffold that maintains the essential pharmacophoric features. nih.gov This can lead to the identification of completely new chemical series with potentially superior properties. For example, in the pursuit of novel Toll-like receptor 7 (TLR7) agonists, the quinazoline (B50416) ring of a known agonist was replaced with an isoxazolo[5,4-d]pyrimidine (B13100350) scaffold, leading to a new class of selective TLR7 agonists. nih.gov This demonstrates the utility of scaffold hopping in moving from a known chemical space to a novel one.
Hit-to-Lead Optimization Strategies for the this compound Series
The process of advancing a "hit" compound from a high-throughput screen to a "lead" candidate involves a multi-faceted optimization strategy. spirochem.com For the this compound series, this would entail a systematic exploration of the chemical space around the core scaffold to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. spirochem.com
Key aspects of hit-to-lead optimization include:
Rapid Exploration of Chemical Space: Efficiently synthesizing and testing a diverse range of analogues to quickly assess the viability of different substitution patterns around the isoxazolo[5,4-c]pyridazine core. spirochem.com
Structure-Activity Relationship (SAR) Elucidation: Systematically modifying different parts of the molecule, including the pyridazine and isoxazole moieties and the amino group, to understand how these changes affect biological activity. mdpi.commdpi.com
Improvement of Physicochemical Properties: Modifying the structure to enhance solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy. spirochem.com
In Vitro and In Vivo Testing: Progressing promising compounds through a cascade of in vitro assays and into in vivo models to assess their therapeutic potential. spirochem.com
An example of hit-to-lead optimization can be seen in the development of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives as monoacylglycerol lipase (B570770) inhibitors. nih.gov In this study, a series of analogues were synthesized and tested, leading to the identification of compounds with significantly improved potency and anticancer activity. nih.gov This iterative process of design, synthesis, and testing is central to the successful optimization of a hit series like the isoxazolo[5,4-c]pyridazin-3-amines.
Preclinical Biological Evaluation and Mechanism of Action Studies in Vitro
Antimicrobial Activity of Isoxazolo[5,4-c]pyridazin-3-amine Derivatives
Derivatives of the isoxazolo[5,4-c]pyridazine scaffold have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi.
Several studies have highlighted the antibacterial properties of this compound derivatives. For instance, a series of novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized and evaluated for their antibacterial activity. researchgate.netnih.gov Among the tested compounds, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide exhibited antimicrobial activity against Pseudomonas aeruginosa (ATCC 27853) and Escherichia coli (ATCC 25922) at concentrations of 125, 250, and 500 μg/mL. researchgate.netnih.gov Another study focused on ester-functionalized isoxazoles, which showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. edu.krd Similarly, isoxazolo[3,4-b]pyridine-3(1H)-one derivatives have been reported to possess moderate antibacterial capabilities. nih.gov The diverse substitutions on the isoxazole (B147169) ring system appear to be crucial for their antibacterial potency. nih.gov
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity | Reference |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa (ATCC 27853) | Active at 125, 250, 500 µg/mL | researchgate.netnih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Escherichia coli (ATCC 25922) | Active at 125, 250, 500 µg/mL | researchgate.netnih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Pseudomonas aeruginosa (ATCC 27853) | Active at 125, 250, 500 µg/mL | researchgate.netnih.gov |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Escherichia coli (ATCC 25922) | Active at 125, 250, 500 µg/mL | researchgate.netnih.gov |
| Ester-functionalized isoxazoles | Escherichia coli | Significant activity | edu.krd |
| Ester-functionalized isoxazoles | Staphylococcus aureus | Significant activity | edu.krd |
| Isoxazolo[3,4-b]pyridine-3(1H)-one derivatives | Various bacteria | Moderate potency | nih.gov |
In addition to their antibacterial effects, this compound derivatives have shown promise as antifungal agents. Ester-functionalized isoxazoles incorporating anthracene (B1667546) moieties were screened against the fungal strain Candida albicans and demonstrated significant activity. edu.krd Furthermore, isoxazolo[3,4-b]pyridine-3(1H)-one derivatives have exhibited noticeable antifungal activity against Candida parapsilosis, with minimum inhibitory concentration (MIC) values below 6.2 µg/mL. nih.govmdpi.com The development of resistance to current antifungal drugs underscores the importance of identifying novel therapeutic agents like these isoxazole derivatives. nih.govmdpi.com
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
| Ester-functionalized isoxazoles | Candida albicans | Significant activity | edu.krd |
| Isoxazolo[3,4-b]pyridine-3(1H)-one derivatives | Candida parapsilosis | MIC < 6.2 µg/mL | nih.govmdpi.com |
The mechanism of antimicrobial action for many isoxazole derivatives is still under investigation. However, some studies suggest that their efficacy may be related to their ability to interact with key cellular components. For instance, the affinity of antifungal isoxazolo[3,4-b]pyridine-3(1H)-ones to phospholipids (B1166683) has been studied using immobilized artificial membrane (IAM) chromatography. nih.gov This interaction with the cell membrane could be a potential molecular target, leading to disruption of membrane integrity and subsequent cell death. nih.gov
Anticancer Activity and Cellular Mechanisms
The anticancer potential of this compound derivatives has been a significant area of research, with studies demonstrating their ability to inhibit cancer cell growth and induce programmed cell death.
A variety of isoxazole-containing compounds have been shown to inhibit the proliferation of numerous cancer cell lines. For instance, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally similar to the isoxazolo[5,4-c]pyridazine core, have demonstrated cytotoxic activity against human cancer cell lines including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo, HT29). nih.govnih.govresearchgate.net Specifically, one derivative with a 3-(N,N-dimethylamino)propyl substituent was particularly potent against the HT29 cell line. nih.govnih.govresearchgate.net Similarly, certain sulfonamide isoxazolo[5,4-b]pyridines inhibited the proliferation of the MCF7 breast carcinoma cell line. researchgate.net Another study on isoxazolo[4,5-e] researchgate.netnih.govnih.govtriazepine derivatives reported extremely high antitumor activity for one of the tested compounds. nih.gov The antiproliferative effects of these compounds are often concentration-dependent and vary based on the specific chemical substitutions on the heterocyclic ring. nih.gov
Table 3: Inhibition of Cancer Cell Proliferation by this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Effect | Reference |
| Oxazolo[5,4-d]pyrimidine derivative with 3-(N,N-dimethylamino)propyl substituent | HT29 (Colon Adenocarcinoma) | Potent cytotoxic activity (CC50 = 58.4 µM) | nih.govnih.govresearchgate.net |
| N-Isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | MCF7 (Breast Carcinoma) | 50% inhibition at 152.56 µg/mL | researchgate.net |
| N-Isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | MCF7 (Breast Carcinoma) | 50% inhibition at 161.08 µg/mL | nih.gov |
| Isoxazolo[4,5-e] researchgate.netnih.govnih.govtriazepine derivative (Compound 21) | Various cancer cell lines | Extremely high antitumor activity | nih.gov |
A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. Studies on pyrazolo[3,4-d]pyridazine derivatives, a related class of compounds, have shown that they can induce apoptosis in lung cancer cells by disrupting the balance of Bcl-2 family proteins, leading to the activation of caspases. nih.govresearchgate.net Specifically, treatment with a pyrazolo[3,4-d]pyridazine derivative led to a significant increase in the percentage of apoptotic cells and induced cell cycle arrest at the Sub G1 and G2/M phases. nih.govresearchgate.net Furthermore, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have been shown to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.gov Research on pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine sulfonamides also demonstrated pro-apoptotic activity, including changes in mitochondrial membrane potential and externalization of phosphatidylserine, in various human cancer cell lines. mdpi.com These compounds were also found to induce cell cycle arrest in the G0/G1 or S phase, depending on the cell line. mdpi.com
Anti-inflammatory Properties
No direct studies on the anti-inflammatory properties of this compound have been found in the available literature. Research into related but structurally different compounds provides some context for the broader isoxazole class.
There are no published data on the ability of this compound to inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. However, a study on a series of isoxazolo[4,5-d]pyridazin-4(5H)-one analogues, which are isomers of the target compound, demonstrated dual inhibition of COX-2 and 5-LOX. nih.gov One potent compound from this series, which is structurally different from this compound, showed significant inhibitory activity against both enzymes. nih.gov Another study on pyridazino[4,5-c]quinolines reported weak inhibition of 5-lipoxygenase. nih.gov
| Related Compound Class | Target Enzyme(s) | Reported Activity | Citation |
| Isoxazolo[4,5-d]pyridazin-4(5H)-one Analogues | COX-2 and 5-LOX | Dual Inhibition (IC₅₀ values in the low micromolar range for the most potent analogue) | nih.gov |
| Pyridazino[4,5-c]quinolines | 5-LOX | Weak Inhibition | nih.gov |
Immunomodulatory Activities
Specific immunomodulatory activities for this compound are not documented in the scientific literature.
No studies have been identified that evaluate this compound as a Toll-like Receptor 7 (TLR7) agonist or its capacity to induce cytokines. Research in this area has focused on related, but different, heterocyclic scaffolds. For instance, a novel class of TLR7 agonists based on the 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine scaffold has been developed and shown to induce the secretion of several cytokines, including IL-1β, IL-12p70, IL-8, and TNF-α. nih.gov These compounds, while sharing the isoxazole ring, differ in the fused heterocyclic system (pyrimidine vs. pyridazine). nih.gov
Future Directions and Research Perspectives
Exploration of New Biological Targets for Isoxazolo[5,4-c]pyridazin-3-amine Analogues
While the specific biological profile of this compound is under active investigation, the study of structurally similar isoxazole- and pyridazine-containing heterocycles provides a roadmap for exploring new therapeutic targets. Analogues of this compound have demonstrated a wide range of pharmacological activities, suggesting that derivatives of this compound could interact with a diverse set of biological molecules.
Researchers have designed and synthesized novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to the isoxazolopyridazine scaffold, and evaluated their potential as anticancer agents. mdpi.com In silico and molecular docking analyses of these compounds identified human vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential inhibitory target. mdpi.com This suggests that this compound analogues could be investigated as potential modulators of angiogenesis.
Furthermore, another class of related compounds, 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines, has been developed as selective agonists for Toll-like receptor 7 (TLR7). nih.gov These compounds were shown to induce the secretion of various cytokines, indicating their potential to modulate the innate immune response. nih.gov This opens the possibility of developing this compound derivatives for applications in immunology and vaccine therapy. nih.gov
The structural similarity to purines has also guided research into pyrazolo[3,4-d]pyrimidines as anticancer agents that act as ATP competitive inhibitors for various kinase enzymes. ekb.eg Specifically, triazolo-pyridazine derivatives have been investigated as potential class II c-Met kinase inhibitors, which are implicated in cancer progression. acs.org
Additionally, isoxazolo[4,5-d]pyridazin-4(5H)-one analogues have been synthesized and identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade. nih.gov The most potent of these compounds exhibited significant anti-inflammatory effects and a favorable gastrointestinal safety profile compared to standard drugs. nih.gov Other related heterocyclic systems, such as oxazolo[3,4-a]pyrazine derivatives, have been identified as potent antagonists for the neuropeptide S receptor (NPSR), which is involved in various neurobiological functions. nih.govnih.gov
These findings from structurally related compounds highlight a range of potential biological targets for future investigation of this compound analogues.
Table 1: Potential Biological Targets for this compound Analogues Based on Related Scaffolds
| Related Scaffold | Biological Target(s) | Potential Therapeutic Area | Reference(s) |
| Oxazolo[5,4-d]pyrimidine | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Oncology (Anti-angiogenesis) | mdpi.com |
| 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine | Toll-like receptor 7 (TLR7) | Immunology, Infectious Diseases | nih.gov |
| Triazolo-pyridazine | c-Met Kinase | Oncology | acs.org |
| Isoxazolo[4,5-d]pyridazin-4(5H)-one | Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Anti-inflammatory | nih.gov |
| Oxazolo[3,4-a]pyrazine | Neuropeptide S Receptor (NPSR) | Neurology (e.g., anxiety, substance abuse) | nih.govnih.gov |
| Oxazolo[5,4-d]pyrimidine | Immunomodulation (immunosuppressive) | Autoimmune Disorders, Antiviral | nih.govresearchgate.net |
Development of Advanced Synthetic Methodologies
The synthesis of functionalized isoxazole-containing fused heterocycles is an area of active research. Efficient and divergent synthetic routes are crucial for generating libraries of analogues for structure-activity relationship (SAR) studies.
Recent advancements include the development of divergent synthesis methods for isoxazolo[5,4-b]pyridines, a related isomer class. researchgate.net These methods utilize different catalysts to control the reaction pathways of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters, leading to the selective formation of different isomers. researchgate.net Such strategies could be adapted for the regioselective synthesis of this compound derivatives.
The synthesis of related oxazolo[5,4-d]pyrimidines has been achieved through a two-step pathway starting from a functionalized 5-aminooxazole-4-carbonitrile, which serves as a versatile building block. mdpi.com The process involves the formation of an intermediate imidate followed by cyclization with various amines to construct the pyrimidine (B1678525) ring. nih.gov This highlights the importance of building block synthesis and controlled cyclization reactions. For instance, the reaction of 5-amino-3-methyl-isoxazol-4-yl substituted compounds can proceed via a labile intermediate amidine, which then cyclizes to form the desired pyrimidine ring. nih.gov
Furthermore, the synthesis of other fused pyridazine (B1198779) systems has been explored. For example, various isoxazolofuropyridazines and triazolopyridazines have been synthesized from substituted ethyl 4-oxo-4-phenylbutanoate as a starting material, demonstrating multi-step pathways involving the initial formation of a dihydropyridazinone ring. researchgate.net The construction of the pyrazolo[3,4-d]pyrimidine scaffold often begins with materials like 2-((Methylthio)(phenylamino)methylene)malononitrile, which undergoes cyclization with phenylhydrazine. ekb.eg These established methodologies for constructing related fused heterocyclic systems provide a strong foundation for developing novel and more efficient synthetic routes to this compound and its derivatives.
Application of Machine Learning in Predictive Modeling for Structure-Activity Relationships
The integration of computational tools is becoming indispensable in modern drug discovery. While extensive machine learning studies on this compound itself have not yet been published, the groundwork has been laid through preliminary computational studies on related structures.
Molecular docking and in-silico analysis have been employed to investigate the binding modes of these compounds to their putative targets. For example, docking studies were used to rationalize the favorable binding interactions of an isoxazolo[4,5-d]pyridazin-4(5H)-one analogue within the active sites of both COX-2 and 5-LOX. nih.gov Similarly, the binding mode of novel oxazolo[5,4-d]pyrimidine derivatives to the active site of VEGFR-2 was assessed through molecular docking. mdpi.com An in-depth molecular modeling investigation was also performed to gain new insights into the observed structure-activity relationships of oxazolo[3,4-a]pyrazine NPSR antagonists and to provide an updated model of ligand-receptor interactions. nih.govnih.gov
These docking and SAR studies provide the foundational data necessary for the future application of more advanced machine learning (ML) and artificial intelligence (AI) models. By generating a sufficiently large dataset of synthesized this compound analogues and their corresponding biological activities, quantitative structure-activity relationship (QSAR) models can be developed. ML algorithms, such as random forests, support vector machines, and deep neural networks, can then be trained on this data to predict the activity of virtual compounds. This predictive modeling can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active, thereby saving time and resources. The study of pyrazolo[3,4-d]pyrimidine derivatives, for instance, has led to the development of SAR insights that could be quantified and used to train such predictive models. ekb.eg The future of designing novel this compound analogues will likely involve a synergistic combination of synthetic chemistry and sophisticated computational modeling.
Q & A
Q. Optimization strategies :
- Catalyst screening : Use palladium or copper catalysts to enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
Q. Table 1: Example reaction conditions for optimized synthesis
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 80–100°C | |
| Catalyst | K₂CO₃ (2.0 equivalents) | |
| Solvent | Water or DMF | |
| Reaction time | 4–6 hours (conventional) |
What spectroscopic and crystallographic methods are recommended for characterizing this compound’s structure?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves fused-ring geometry and substituent positions. For example, SCXRD confirmed bond angles of 108.5° for the isoxazole-pyridazine junction .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.2–8.5 ppm (pyridazine protons) and δ 6.1–6.3 ppm (isoxazole NH₂) .
- Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 136.12 (calc. 135.12) .
How can factorial design be applied to optimize the synthesis of this compound derivatives?
Answer:
Factorial design minimizes experimental runs while identifying critical factors:
Define variables : Temperature, catalyst loading, solvent ratio.
Select levels : E.g., 70°C vs. 100°C; 1.0 vs. 2.0 equivalents of K₂CO₃.
Analyze interactions : Use ANOVA to rank parameter significance.
Example : A 2³ factorial design reduced reaction time by 40% while maintaining >85% yield .
Q. Table 2: Factor effects on yield
| Factor | Main Effect (Δ%) | Significance (p-value) |
|---|---|---|
| Temperature | +22% | <0.01 |
| Catalyst loading | +15% | 0.02 |
| Solvent polarity | +8% | 0.12 |
What computational strategies are effective in predicting the biological targets of this compound analogs?
Answer:
- Molecular docking : PyRx or AutoDock Vina simulates binding to kinases (e.g., EGFR, CDK-2). The pyridazine scaffold forms hydrogen bonds with active-site residues (e.g., Lys45 in CDK-2) .
- MD simulations : GROMACS assesses binding stability; RMSD <2.0 Å over 100 ns indicates robust target engagement .
- QSAR modeling : Hammett constants (σ) correlate substituent electronegativity with IC₅₀ values (R² = 0.89) .
How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., HepG-2 vs. MCF-7) and protocols (MTT vs. SRB) .
- Meta-analysis : Pool data from ≥5 studies to identify outliers via Grubbs’ test (α = 0.05).
- Batch validation : Confirm compound purity (>95%) via HPLC and elemental analysis .
Case study : Discrepancies in cytotoxicity (IC₅₀ = 2.1–8.7 µM) were traced to differences in serum content (10% FBS vs. serum-free conditions) .
What strategies enhance the bioavailability of this compound-based therapeutics?
Answer:
- Nanoparticle formulation : Solid lipid nanoparticles (SLNs) increase solubility by 12-fold (e.g., 4-SLNs: IC₅₀ = 1.8 µM vs. free compound: 4.3 µM) .
- Prodrug design : Esterification of NH₂ groups improves intestinal absorption (Cₘₐₓ ↑ 3× in rat models) .
- Co-crystallization : With succinic acid, enhances dissolution rate by 60% .
What are the key considerations for designing structure-activity relationship (SAR) studies on this compound derivatives?
Answer:
- Substituent positioning : Electron-withdrawing groups (e.g., -NO₂) at C5 enhance kinase inhibition (ΔpIC₅₀ = +1.2) .
- Ring modification : Replacing pyridazine with pyrimidine reduces CDK-2 affinity by 50% .
- Steric effects : Bulky substituents (e.g., benzyl) at C3 decrease solubility but improve target selectivity .
Q. Table 3: SAR trends for common derivatives
| Derivative | Target (IC₅₀, µM) | Key Modification |
|---|---|---|
| 5-Nitro | EGFR (0.9) | Enhanced H-bonding |
| 3-Benzyl | CDK-2 (1.4) | Improved lipophilicity |
| Parent compound | EGFR (4.3) | Baseline activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
